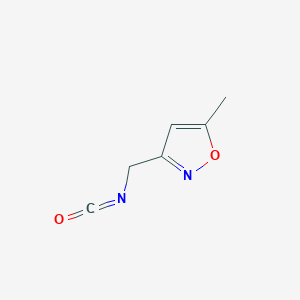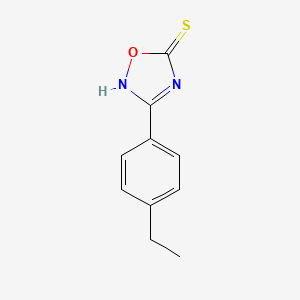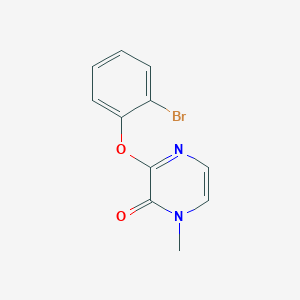
3-(イソシアナトメチル)-5-メチル-1,2-オキサゾール
概要
説明
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes. The structure of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole includes an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, with an isocyanate group attached to the methyl group at the third position.
科学的研究の応用
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants due to its reactivity with various nucleophiles.
作用機序
Target of Action
This compound is a type of isocyanate, which are known to react with a variety of biological molecules, including proteins and nucleic acids . .
Mode of Action
Isocyanates, including 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, are highly reactive compounds. They can form covalent bonds with a variety of biological molecules, altering their structure and function . This can lead to changes in cellular processes, potentially resulting in cytotoxic effects.
Biochemical Pathways
Isocyanates can interfere with a variety of biochemical processes due to their reactivity with biological molecules . They can disrupt protein function, interfere with nucleic acid structure, and alter cellular signaling pathways.
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed throughout the body, where they can react with biological molecules
Result of Action
Given its reactivity, this compound could potentially cause a variety of effects, including protein dysfunction, DNA damage, and disruption of cellular signaling pathways . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of isocyanates and their ability to interact with biological molecules . .
準備方法
The synthesis of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1,2-oxazole with phosgene to introduce the isocyanate group. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isocyanate group.
Industrial production methods for 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ethanol, aniline, and thiophenol. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole can be compared with other isocyanate compounds such as 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate and 1,6-diisocyanatohexane. These compounds share similar reactivity due to the presence of the isocyanate group but differ in their structural frameworks, which can influence their physical properties and reactivity.
3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate: This compound has a cyclohexyl ring, which provides greater rigidity and can affect the mechanical properties of the resulting polymers.
1,6-diisocyanatohexane: This linear aliphatic isocyanate is commonly used in the production of flexible polyurethanes and coatings.
The uniqueness of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole lies in its oxazole ring structure, which can impart specific electronic and steric effects, influencing its reactivity and the properties of the materials derived from it.
特性
IUPAC Name |
3-(isocyanatomethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBKIDCQPTWJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)



![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)





![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)


